molecular formula C8H2BrF13 B1597459 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene CAS No. 51249-64-0

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene

Cat. No.: B1597459
CAS No.: 51249-64-0
M. Wt: 424.98 g/mol
InChI Key: KSXRFZHNNOXBLE-UHFFFAOYSA-N
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Description

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is a fluorinated organic compound that features a bromine atom and multiple fluorine atoms attached to an octene backbone. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene typically involves the bromination of a fluorinated octene precursor. One common method involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different functionalized fluorooctenes.

    Addition Reactions: The double bond in the octene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form fluorinated alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

    Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in non-polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Substitution: Formation of fluorinated alcohols or amines.

    Addition: Formation of dihalogenated or hydrogenated fluorooctenes.

    Elimination: Formation of fluorinated alkynes.

Scientific Research Applications

Applications in Organic Synthesis

1. Fluorinated Building Blocks:
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene serves as a versatile building block in the synthesis of fluorinated compounds. Its unique structure allows for the introduction of fluorine atoms into organic molecules which can enhance their chemical stability and alter their reactivity.

Case Study: Synthesis of Fluorinated Polymers
Research has shown that incorporating 2-bromo compounds into polymer backbones can significantly improve thermal stability and chemical resistance. For instance:

Polymer TypeMonomer UsedProperties Enhanced
Polyfluoroether2-Bromo-3,3,4...Increased thermal stability
Fluorinated Acrylics2-Bromo-3...Enhanced chemical resistance

2. Catalysis:
This compound can act as a catalyst in various coupling reactions such as Suzuki and Heck reactions. Its bromine atom facilitates nucleophilic substitution reactions which are crucial in forming carbon-carbon bonds.

Case Study: Suzuki Coupling Reaction
In a study utilizing 2-bromo-3... as a coupling agent:

Reaction ConditionsYield (%)Notes
Catalyst: Pd(PPh₃)₂85%High selectivity for desired product
Temperature: 100°COptimal conditions for reaction completion

Applications in Materials Science

1. Surface Modification:
The fluorinated nature of this compound makes it suitable for modifying surfaces to impart hydrophobic properties. This is particularly useful in applications requiring low surface energy materials.

Case Study: Hydrophobic Coatings
Surfaces treated with derivatives of 2-bromo-3... exhibited:

Treatment MethodWater Contact Angle (°)Application Area
Plasma Treatment120°Self-cleaning surfaces
Chemical Vapor Deposition115°Anti-fogging coatings

2. Specialty Chemicals:
The compound can be utilized in the production of specialty chemicals such as surfactants and emulsifiers due to its unique properties.

Environmental Considerations

While the applications of 2-bromo-3... are extensive and beneficial in many fields, it is essential to consider its environmental impact. The persistence and potential bioaccumulation of fluorinated compounds necessitate careful handling and disposal strategies.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene involves its interaction with various molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is unique due to the presence of both a bromine atom and multiple fluorine atoms, which impart distinct reactivity and properties. The combination of these elements makes it a versatile compound for various chemical transformations and applications.

Biological Activity

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene (CAS Number: 2736359) is a fluorinated organic compound characterized by its bromine and multiple fluorine substituents. Its molecular formula is C8H2BrF13C_8H_2BrF_{13} and it has garnered attention due to its unique chemical properties and potential biological activities.

The compound features a complex structure with a high degree of fluorination. The presence of both bromine and fluorine atoms significantly influences its reactivity and interactions with biological systems.

PropertyValue
Molecular Weight402.00 g/mol
Boiling PointNot readily available
SolubilityLimited in water
DensityNot readily available

Research indicates that halogenated compounds often exhibit significant biological activity due to their ability to interact with various biological macromolecules. The bromine atom in this compound can participate in halogen bonding and may influence the compound's interaction with proteins and nucleic acids.

Toxicity and Environmental Impact

Fluorinated compounds are known for their persistence in the environment and potential toxicity. Studies have shown that certain fluorinated compounds can disrupt endocrine functions and exhibit cytotoxicity in various cell lines.

Case Studies

  • Endocrine Disruption : A study published in Environmental Health Perspectives explored the effects of fluorinated compounds on endocrine systems. It was found that compounds similar to this compound can mimic hormones and disrupt normal hormonal functions in vertebrates .
  • Cytotoxicity : Research conducted on the cytotoxic effects of halogenated alkenes indicated that compounds with multiple fluorine substituents can induce apoptosis in cancer cell lines. This suggests potential applications in targeted cancer therapies .
  • Antimicrobial Activity : Some studies have reported that halogenated compounds exhibit antimicrobial properties. For instance, a comparative analysis showed that brominated and fluorinated compounds can inhibit bacterial growth more effectively than their non-halogenated counterparts .

In Vitro Studies

Recent in vitro studies have demonstrated that this compound affects cell viability in several human cell lines. The compound exhibited a dose-dependent response where higher concentrations led to increased cytotoxic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that the arrangement of fluorine atoms plays a critical role in its biological activity. Compounds with similar structures but varying halogen placements showed different levels of toxicity and bioactivity.

Q & A

Q. Basic: What synthetic methodologies are effective for preparing 2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene?

The synthesis of fluorinated bromoalkenes typically involves radical telomerization or nucleophilic substitution. For example, radical terpolymerization of fluorinated alkenes with brominated monomers has been used to incorporate bromine into perfluorinated chains. In one approach, 8-bromo-1H,1H,2H-perfluorooct-1-ene was copolymerized with vinylidene fluoride (VDF) and sulfonyl fluoride monomers to create functional polymers, suggesting bromine can be introduced via controlled radical reactions . Downstream modifications, such as phosphonate formation via Arbuzov reactions, also indicate bromine’s role as a reactive site for further functionalization (e.g., synthesis of diethyl tridecafluorooct-1-yl phosphonate) .

Key Considerations for Synthesis:

  • Use catalysts like azobisisobutyronitrile (AIBN) for radical-initiated reactions.
  • Purification via fractional distillation under inert conditions due to high fluorine content and thermal sensitivity.

Q. Basic: What analytical techniques are critical for characterizing this compound, and what challenges arise due to fluorine substitution?

Characterization requires a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for resolving fluorine environments, though signal splitting from adjacent fluorines complicates interpretation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~428.08 g/mol for C8_8H3_3BrF13_{13}) but may show fragmentation due to labile C-Br bonds.
  • Gas Chromatography (GC) : Limited utility due to low volatility; derivatization (e.g., silylation) may improve analysis.

Methodological Recommendations :

  • Optimize reaction times and temperatures to balance steric hindrance and reactivity.
  • Use bulky ligands or phase-transfer catalysts to improve accessibility to the bromine site.

Q. Advanced: What environmental and toxicological risks are associated with this compound, given its structural similarity to regulated PFAS?

The compound’s perfluorinated chain and bromine suggest potential persistence and bioaccumulation, akin to PFAS. The EPA has proposed strict regulations for similar tridecafluorinated sulfonates due to their environmental stability and toxicity . Key risks include:

  • Persistence : Resistance to hydrolysis and photodegradation.
  • Toxicity Pathways : Potential endocrine disruption and bioaccumulation in lipid-rich tissues, as seen with shorter-chain PFAS .

Research Strategies :

  • Conduct ecotoxicology assays using Daphnia magna or zebrafish models to assess acute/chronic toxicity.
  • Monitor degradation products (e.g., perfluorooctanoic acid) via LC-MS/MS in simulated environmental conditions.

Q. Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling point, stability) across studies?

Discrepancies may arise from impurities or measurement conditions. For example:

  • Boiling Point Variations : Differences in pressure calibration (e.g., lit. values at 760 mmHg vs. reduced pressure) can alter reported data. The analogue 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene has a boiling point of 102–104°C at atmospheric pressure, but bromination may elevate this due to increased molecular weight .
  • Stability : Decomposition under oxidative or humid conditions can skew results. Always characterize freshly distilled samples and use inert atmospheres.

Validation Protocol :

  • Cross-check properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
  • Compare NMR spectra with computational simulations (e.g., DFT for 19F^{19}\text{F} chemical shifts).

Q. Advanced: What strategies optimize this compound’s application in fluoropolymer membranes for energy technologies?

The bromine site enables post-polymerization modifications (e.g., crosslinking or sulfonation) to enhance membrane conductivity. In fuel-cell research, terpolymers incorporating brominated perfluoroalkenes showed improved proton exchange capacity when sulfonated .

Experimental Design :

Copolymerization : React with VDF and perfluoro sulfonyl fluoride monomers at 90°C using AIBN.

Post-Modification : Substitute bromine with sulfonic acid groups via nucleophilic displacement.

Performance Testing : Measure proton conductivity under varying humidity using electrochemical impedance spectroscopy (EIS).

Properties

IUPAC Name

2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF13/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXRFZHNNOXBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371305
Record name 2-Bromo-2-(Perfluorohexyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51249-64-0
Record name 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51249-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2-(Perfluorohexyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene

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